4'-(Trifluoromethoxy)acetophenone

Description

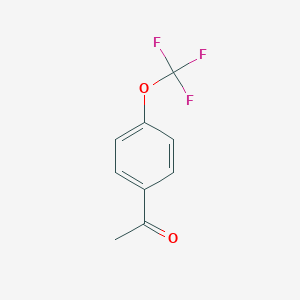

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEXTBIPPMLEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234076 | |

| Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85013-98-5 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85013-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085013985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q4W8V7RF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 4'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-(Trifluoromethoxy)acetophenone is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications.

Chemical and Physical Properties

This compound, also known as 1-[4-(trifluoromethoxy)phenyl]ethanone, is a ketone derivative with the chemical formula C₉H₇F₃O₂.[1] It is commonly used as an organic building block in various chemical syntheses.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 85013-98-5 | [1][3][4] |

| Molecular Formula | C₉H₇F₃O₂ | [1][5] |

| Molecular Weight | 204.15 g/mol | [1][3][5] |

| Appearance | Crystalline Powder, Yellow to light brown or Light orange to yellow to green clear liquid | [1][5] |

| Boiling Point | 100 °C | [1][2] |

| Density | 1.278 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.455 | [1][6] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [3][6] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of (trifluoromethoxy)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

(Trifluoromethoxy)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add acetyl chloride to the cooled suspension.

-

To this mixture, add (trifluoromethoxy)benzene dropwise via an addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Below is a generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (CH₃) and multiplets in the aromatic region corresponding to the protons on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring, and the methyl carbon. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching from the aromatic ring and methyl group, and strong C-F stretching vibrations.[7]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 204.15 g/mol .[7] Fragmentation patterns may include the loss of a methyl group or the acetyl group.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceuticals: The trifluoromethoxy group is often incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and membrane permeability. This compound is a precursor for the synthesis of various therapeutic agents.

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of the trifluoromethoxy group can enhance the efficacy and stability of pesticides and herbicides.

-

Materials Science: The unique electronic properties imparted by the trifluoromethoxy group make this compound a useful building block for the development of advanced polymers and liquid crystals.

The general workflow for utilizing this compound in further chemical synthesis is outlined in the diagram below.

Caption: Synthetic utility of the target compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3][6] It may cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Use in a well-ventilated area, such as a fume hood. Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with a unique combination of physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable method. The trifluoromethoxy group provides a powerful tool for chemists to modulate the properties of target molecules, leading to advancements in drug discovery, agrochemical development, and materials science. This guide provides a foundational understanding of this important compound for researchers and professionals in the chemical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 85013-98-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 4-(trifluoromethoxy)acetophenone properties | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 4'-(trifluoromethoxy)acetophenone: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release: A Comprehensive Technical Overview of the Versatile Organic Intermediate, 4'-(trifluoromethoxy)acetophenone

This whitepaper provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical compound this compound. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its applications, particularly in the synthesis of biologically active molecules. Included are key quantitative data, safety information, and graphical representations of relevant chemical and biological pathways.

Core Compound Identification

CAS Number: 85013-98-5[1]

Molecular Formula: C₉H₇F₃O₂[2]

Physicochemical and Spectroscopic Data

This compound is a versatile organic building block, also known as p-(trifluoromethoxy)acetophenone. Its properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 204.15 g/mol [2] |

| Appearance | Clear yellow to light orange/green liquid or crystalline powder[3] |

| Density | 1.278 g/mL at 25 °C[3] |

| Boiling Point | 100 °C[3] |

| Refractive Index (n20/D) | 1.455[3] |

| Flash Point | 88 °C (190.4 °F) - closed cup[3] |

| Storage Temperature | Room Temperature; sealed in dry conditions[3] |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks and Signals |

| ¹H NMR | Signals for the acetyl methyl group and aromatic protons. |

| ¹³C NMR | Signals for the carbonyl carbon and carbons bonded to fluorine atoms. |

| ¹⁹F NMR | A distinct singlet for the trifluoromethoxy group. |

| Infrared (IR) | A strong absorption band around 1680-1700 cm⁻¹ (C=O stretching). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

This section details the synthesis of this compound and its subsequent use in the preparation of a chalcone derivative, a class of compounds with significant biological activity.[4]

Synthesis of this compound

This two-step protocol involves the formation of a secondary alcohol via a Grignard reaction, followed by oxidation to the target ketone.[5]

Step 1: Synthesis of 1-(4-(trifluoromethoxy)phenyl)ethanol

-

Dissolve 4-(trifluoromethoxy)benzaldehyde (1.58 g, 8.31 mmol) in tetrahydrofuran (THF, 12 mL) in a round-bottom flask.[5]

-

Cool the solution to 0°C using an ice bath.[5]

-

Slowly add methylmagnesium chloride (3.88 mL of a 3M solution, 11.63 mmol) to the cooled solution.[5]

-

Stir the reaction mixture at 0°C for 1 hour.[5]

-

Quench the reaction by adding a saturated sodium bicarbonate (NaHCO₃) solution (10 mL).[5]

-

Extract the product with ethyl acetate (100 mL).[5]

-

Wash the organic phase with brine (100 mL) and dry it over anhydrous sodium sulfate (Na₂SO₄).[5]

-

Concentrate the solution under reduced pressure to obtain the crude alcohol product.[5]

Step 2: Oxidation to this compound

-

Dissolve the alcohol from Step 1 (0.83 g, 4.03 mmol) in dichloromethane (DCM, 20 mL) and cool to 0°C.[5]

-

Add sodium bicarbonate (0.338 g, 4.03 mmol) and Dess-Martin periodinane (2.56 g, 6.04 mmol) to the solution.[5]

-

Stir the resulting mixture for 3 hours at 0°C.[5]

-

Remove approximately 70% of the solvent volume using a rotary evaporator.[5]

-

Purify the residue by silica gel chromatography, eluting with a gradient of 0-10% ethyl acetate in hexane, to yield pure this compound.[5]

Caption: Synthesis workflow for this compound.

Synthesis of 4-trifluoromethoxy Chalcone via Claisen-Schmidt Condensation

This protocol describes a general method for synthesizing chalcones, which can be adapted using this compound.

-

In an Erlenmeyer flask, dissolve 10 mmol of this compound and 10 mmol of a substituted benzaldehyde in ethanol (95%).[6]

-

Stir the mixture at room temperature until all solids are dissolved.[6]

-

Prepare a 40% (w/v) aqueous solution of sodium hydroxide (NaOH).[6]

-

Slowly add the NaOH solution dropwise to the stirred ethanol solution.[6]

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, pour the mixture into a beaker containing approximately 50 g of crushed ice.[6]

-

Neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until a pH of ~7 is reached.[6]

-

Collect the precipitated solid by vacuum filtration and wash with cold distilled water.[6]

-

Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.[6]

-

Dry the purified product and characterize it using spectroscopic methods (NMR, IR) and determine its melting point.[6]

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] The trifluoromethoxy group often enhances biological activity and metabolic stability.[7]

A notable application is in the synthesis of chalcone derivatives. 4-Trifluoromethoxy chalcone (4TFM), derived from this acetophenone, has been identified as a potent inducer of apoptosis in cancer cell lines, making it a promising candidate for further investigation in oncology.[4]

Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)

To identify the cellular targets of compounds like 4-trifluoromethoxy chalcone, the DARTS method can be employed. This technique leverages the principle that a protein bound to a small molecule ligand is stabilized and thus more resistant to proteolysis.[4]

Caption: Workflow for the DARTS experimental method.

Signaling Pathway: Induction of Apoptosis via Death Receptor 5

Derivatives of this compound, such as certain chalcones, can trigger apoptotic pathways in cancer cells.[4] One mechanism involves the upregulation of Death Receptor 5 (DR5). The binding of its ligand, TRAIL, to DR5 initiates a signaling cascade that leads to programmed cell death.

Caption: Simplified DR5-mediated apoptotic signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general safety precautions for related aromatic ketones should be followed. The related compound, 4'-(trifluoromethyl)acetophenone, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7][8]

Recommended Handling Procedures:

-

Handle in a well-ventilated area.[7]

-

Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[7]

-

Avoid contact with skin and eyes.[7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

First Aid Measures:

-

If inhaled: Move the person into fresh air.[9]

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

-

If swallowed: Rinse mouth with water and consult a physician.[9]

Always consult the specific and current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. 85013-98-5 | this compound | Tetrahedron [thsci.com]

- 2. This compound | 85013-98-5 [chemicalbook.com]

- 3. This compound CAS#: 85013-98-5 [m.chemicalbook.com]

- 4. "Investigations Into the Cellular Target of 4-Trifluoromethoxy Chalcone" by Jordan Stacy [scholarworks.bellarmine.edu]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4'-(Trifluoromethoxy)acetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4'-(trifluoromethoxy)acetophenone, a key organic building block in the synthesis of pharmaceuticals and agrochemicals. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition. The unique electronic properties imparted by the trifluoromethoxy group make a thorough spectroscopic understanding essential for its application in research and development.

Data Presentation

The following sections summarize the anticipated quantitative data for this compound. This data is compiled from predictive models and analysis of structurally similar compounds, providing a robust baseline for experimental verification.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.35 | Doublet | 2H | Aromatic (ortho to OCF₃) |

| ~2.60 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~196.5 | Carbonyl (C=O) |

| ~152.0 | Aromatic (C-OCF₃) |

| ~135.0 | Aromatic (quaternary, C-C=O) |

| ~131.0 | Aromatic (ortho to C=O) |

| ~120.5 (quartet, J ≈ 257 Hz) | Trifluoromethoxy (-OCF₃) |

| ~120.0 | Aromatic (ortho to OCF₃) |

| ~26.5 | Methyl (-CH₃) |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -58.0 | Singlet | Trifluoromethoxy (-OCF₃) |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O (Aryl ketone stretch) |

| ~1600, ~1500 | Medium | C=C (Aromatic ring stretch) |

| ~1260 | Strong | C-O-C (Asymmetric stretch) |

| ~1220 | Strong | C-F (Asymmetric stretch of OCF₃) |

| ~1170 | Strong | C-F (Symmetric stretch of OCF₃) |

| ~840 | Strong | C-H (Para-substituted aromatic out-of-plane bend) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Assignment |

| 204 | Moderate | [M]⁺ (Molecular Ion) |

| 189 | High | [M - CH₃]⁺ |

| 161 | Low | [M - CH₃ - CO]⁺ |

| 121 | Moderate | [C₇H₄OF]⁺ |

| 77 | Low | [C₆H₅]⁺ |

| 43 | Moderate | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

The spectrometer is typically operated at a frequency of 400 MHz or higher.

-

The sample is inserted into the magnet and allowed to thermally equilibrate.

-

The magnetic field is locked onto the deuterium signal of the CDCl₃.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse experiment is utilized with a 90° pulse angle.

-

Typically 16-32 scans are acquired with a relaxation delay of 1-2 seconds.

-

The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

The spectrometer is operated at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

-

The spectral width is set to encompass the expected range of chemical shifts (0-220 ppm).

-

The FID is processed with an exponential multiplication to improve the signal-to-noise ratio.

-

The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

-

¹⁹F NMR Acquisition:

-

The spectrometer is tuned to the appropriate frequency for ¹⁹F (e.g., 376 MHz for a 400 MHz ¹H instrument).

-

A simple one-pulse experiment is sufficient.

-

Proton decoupling is generally applied.

-

The spectrum is referenced to an external standard, such as CFCl₃ at 0.00 ppm.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation and ATR-FTIR Acquisition:

-

The Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the clean, empty ATR crystal is collected.

-

A small drop of neat this compound is placed directly onto the center of the ATR crystal.

-

The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Electron Ionization (EI):

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) inlet, where it is vaporized.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment in a reproducible manner.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion, generating the mass spectrum.

-

Mandatory Visualizations

3.1 Molecular Structure and Spectroscopic Correlation

3.2 Spectroscopic Analysis Workflow

The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Electronic Effects in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group into molecular frameworks has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, which diverge significantly from its non-fluorinated counterpart, the methoxy group (-OCH₃), offer a powerful tool for fine-tuning molecular characteristics to enhance biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth exploration of the electronic effects of the trifluoromethoxy group, supported by quantitative data, detailed experimental methodologies, and visual representations to facilitate a comprehensive understanding.

Core Electronic Effects: A Duality of Inductive and Resonance Contributions

The electronic character of the trifluoromethoxy group is a nuanced interplay of strong inductive electron withdrawal and weak resonance electron donation.

Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, leading to a strong electron-withdrawing inductive effect through the sigma (σ) bond framework. This effect is paramount in defining the group's overall electron-withdrawing nature and significantly influences the acidity and basicity of neighboring functional groups.

Resonance Effect (+R): The oxygen atom possesses lone pairs that can be delocalized into an adjacent π-system, resulting in a weak electron-donating resonance effect. However, the strong inductive pull of the CF₃ group significantly diminishes the electron-donating capacity of the oxygen, making this resonance effect considerably weaker than that of the methoxy group.

This duality is visually represented in the following diagram:

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethoxy group can be quantified using various linear free-energy relationship (LFER) parameters, most notably the Hammett constants. These parameters provide a numerical representation of the electron-donating or -withdrawing strength of a substituent.

| Parameter | meta (σm) | para (σp) | Field (F) | Resonance (R) | Hansch Lipophilicity (π) | Dipole Moment (Debye) |

| -OCF₃ | 0.40 | 0.35 | 0.43 | -0.08 | +1.04[1] | 2.37 (Trifluoromethoxybenzene) |

| -OCH₃ | 0.12 | -0.27 | 0.29 | -0.56 | -0.02 | 1.26 (Anisole)[2][3] |

| -CF₃ | 0.43 | 0.54 | 0.45 | 0.09 | +0.88[1] | 2.86 (Trifluoromethylbenzene)[4] |

| -Cl | 0.37 | 0.23 | 0.45 | -0.22 | +0.71 | 1.70 (Chlorobenzene) |

| -NO₂ | 0.71 | 0.78 | 0.65 | 0.13 | -0.28 | 4.22 (Nitrobenzene) |

Table 1: Comparison of Electronic and Physicochemical Parameters.

The data clearly illustrates that the -OCF₃ group is a strong electron-withdrawing group, as indicated by its positive Hammett constants. Its field effect (F) is comparable to that of the -CF₃ and -Cl groups, while its resonance effect (R) is weakly electron-donating. Notably, the trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[1]

The influence of the trifluoromethoxy group on the acidity of phenols and the basicity of anilines is a direct consequence of its electronic properties.

| Compound | pKa |

| Phenol | 9.95 |

| 4-Trifluoromethoxyphenol | 8.81 |

| 4-Trifluoromethylphenol | 8.68[5] |

| Aniline | 4.63 |

| 3-Trifluoromethoxyaniline | 3.49 |

| 3-Trifluoromethylaniline | 3.20 |

Table 2: pKa Values of Substituted Phenols and Anilines.

The lower pKa of 4-trifluoromethoxyphenol compared to phenol indicates increased acidity due to the stabilization of the phenoxide anion by the electron-withdrawing -OCF₃ group. Similarly, the lower pKa of 3-trifluoromethoxyaniline signifies reduced basicity, as the electron-withdrawing substituent decreases the electron density on the nitrogen atom.

Experimental Protocols for Determining Electronic Effects

Determination of pKa by Potentiometric Titration

A standard method for quantifying the electronic influence of a substituent on an acidic or basic functional group is through the determination of its pKa value using potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the compound of interest (e.g., 4-trifluoromethoxyphenol) of a known concentration (typically 0.01 M) in a suitable solvent system (e.g., water or a water-ethanol mixture).

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH) for an acidic analyte or a strong acid (e.g., 0.1 M HCl) for a basic analyte.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the analyte solution in a beaker and immerse the calibrated pH electrode.

-

Incrementally add the titrant solution, recording the pH at each addition. Smaller increments should be used near the equivalence point.

-

-

Data Analysis:

The workflow for this experimental protocol can be visualized as follows:

Probing Electronic Effects with ¹⁹F NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the electronic environment of fluorine-containing molecules. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to changes in electron density, making it an excellent probe for substituent effects.

Methodology:

-

Sample Preparation: Prepare solutions of a series of para- or meta-substituted fluorinated compounds (e.g., substituted trifluoromethoxybenzenes) in a suitable deuterated solvent.

-

NMR Data Acquisition: Acquire ¹⁹F NMR spectra for each compound under identical experimental conditions (temperature, concentration, etc.).

-

Data Analysis:

-

Measure the ¹⁹F chemical shifts for each compound.

-

Correlate the observed chemical shifts with the Hammett constants (σ) of the substituents. A linear relationship is often observed, where electron-withdrawing groups cause a downfield shift (more positive ppm value) and electron-donating groups cause an upfield shift (more negative ppm value).

-

Impact on Molecular Properties and Drug Design

Dipole Moment and Electrostatic Potential

The strong electron-withdrawing nature of the trifluoromethoxy group significantly impacts the overall molecular dipole moment and the electrostatic potential surface of a molecule. Compared to anisole, which has a dipole moment of 1.26 D, trifluoromethoxybenzene exhibits a larger dipole moment of 2.37 D.[2][3] This increased polarity can influence drug-receptor interactions and solubility.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. For trifluoromethoxybenzene, the MEP map would show a region of negative electrostatic potential (electron-rich) around the oxygen atom and a region of positive electrostatic potential (electron-poor) around the fluorine atoms and the aromatic ring. This information is crucial for predicting non-covalent interactions with biological targets.

The process of generating an MEP map using computational chemistry software like Gaussian can be outlined as follows:

Lipophilicity and Metabolic Stability

The trifluoromethoxy group is highly lipophilic, as quantified by its positive Hansch π value of +1.04.[1] This property is often exploited in drug design to enhance membrane permeability and improve oral bioavailability. The replacement of a metabolically labile methoxy group with a robust trifluoromethoxy group can also significantly increase metabolic stability by blocking oxidative demethylation by cytochrome P450 enzymes.[1]

Case Study: The Trifluoromethoxy Group in Signaling Pathway Modulation

The unique electronic properties of the trifluoromethoxy group have been leveraged in the design of drugs that modulate various signaling pathways. For instance, compounds bearing this moiety have been investigated as inhibitors of kinases, proteases, and other enzymes.

While a specific, universally applicable signaling pathway diagram is not feasible, a generalized representation of how a trifluoromethoxy-containing drug might inhibit a kinase signaling cascade is presented below. The drug, through its specific physicochemical properties conferred in part by the -OCF₃ group, binds to the active site of a kinase, preventing the phosphorylation of a downstream substrate and thereby blocking the signal transduction.

Conclusion

The trifluoromethoxy group is a multifaceted substituent with a profound impact on the electronic and physicochemical properties of organic molecules. Its strong electron-withdrawing inductive effect, coupled with high lipophilicity and metabolic stability, makes it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its quantitative electronic parameters and the experimental methods used to determine them is essential for the rational design of novel compounds with tailored properties for a wide range of applications. This guide provides a foundational framework for researchers to harness the unique attributes of the trifluoromethoxy group in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 6. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 7. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

An In-depth Technical Guide to the Solubility and Reactivity Profile of 4'-(Trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and reactivity characteristics of 4'-(trifluoromethoxy)acetophenone, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize fluorinated compounds.

Core Compound Properties

This compound is a substituted acetophenone featuring a trifluoromethoxy group at the para position of the phenyl ring. This functional group significantly influences the molecule's physicochemical properties, enhancing its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 85013-98-5 | [1][2][3][4] |

| Molecular Formula | C₉H₇F₃O₂ | [1][3] |

| Molecular Weight | 204.15 g/mol | [1][3] |

| Appearance | Liquid | [1][2] |

| Density | 1.278 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.455 | [1][2] |

| Boiling Point | 100-102 °C | [3] |

| Flash Point | 88 °C (closed cup) | [2] |

Solubility Profile

The trifluoromethoxy group imparts a degree of lipophilicity to the molecule, leading to good solubility in a range of common organic solvents. While precise quantitative solubility data is not extensively available in the public domain, the compound is qualitatively described as having improved solubility in various organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Low | The molecule is largely nonpolar, with the trifluoromethoxy and acetophenone moieties contributing to its hydrophobic character. |

| Methanol | Soluble | As a polar protic solvent, methanol can engage in dipole-dipole interactions. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can solvate the molecule. |

| Acetone | Soluble | A polar aprotic solvent that can effectively dissolve the compound through dipole-dipole interactions. |

| Dichloromethane | Soluble | A nonpolar solvent that can readily dissolve the largely nonpolar acetophenone derivative. |

| Ethyl Acetate | Soluble | A moderately polar aprotic solvent capable of solvating the compound. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that is a good solvent for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of organic compounds involves the following steps:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solute: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then determined. Alternatively, analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the solute in the saturated solution.

A general workflow for solubility testing is depicted below.

Reactivity Profile

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing trifluoromethoxy group and the acetyl group on the aromatic ring. This electronic environment makes the compound a valuable intermediate in various organic transformations.

Acidity of the α-Protons

Table 3: Acidity of 4'-(substituted)acetophenones

| Compound | pKa | Reference |

| p-Fluoroacetophenone | 18.5 | [5][6] |

| This compound | Estimated to be slightly lower than 18.5 | - |

The trifluoromethoxy group is more electron-withdrawing than a fluorine atom, which would be expected to further stabilize the enolate anion, thus resulting in a slightly lower pKa.

Experimental Protocol for pKa Determination by Potentiometric Titration

The pKa of an acidic compound like an acetophenone can be determined experimentally using potentiometric titration.[7][8]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.[7]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The equivalence point of the titration is determined from the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the acid has been neutralized.

Electrophilic Aromatic Substitution

The trifluoromethoxy group is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the deactivating acetyl group will also influence the position of further substitution.

Nucleophilic Acyl Addition and Substitution

The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. This allows for a variety of reactions, including reductions, Grignard reactions, and Wittig reactions. The electron-withdrawing nature of the trifluoromethoxy group can enhance the electrophilicity of the carbonyl carbon.

The conceptual influence of the trifluoromethoxy substituent on the reactivity of the acetophenone core can be visualized as follows:

Conclusion

This compound is a versatile building block with a favorable solubility and reactivity profile for applications in pharmaceutical and materials science research. Its enhanced solubility in organic solvents facilitates its use in a variety of reaction conditions. The electron-withdrawing nature of the trifluoromethoxy group modulates the reactivity of the acetyl group and the aromatic ring, providing opportunities for diverse synthetic transformations. Further quantitative studies on its solubility and reactivity would be beneficial for optimizing its use in complex synthetic pathways.

References

- 1. 4 -(Trifluoromethoxy)acetophenone 98 85013-98-5 [sigmaaldrich.com]

- 2. 4′-(三氟甲氧基)苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS RN 85013-98-5 | Fisher Scientific [fishersci.no]

- 4. 85013-98-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. enamine.net [enamine.net]

- 8. creative-bioarray.com [creative-bioarray.com]

safety and handling guidelines for 4'-(trifluoromethoxy)acetophenone

An In-depth Technical Guide to the Safety and Handling of 4'-(Trifluoromethoxy)acetophenone

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail the compound's hazards, safe handling procedures, emergency responses, and physical and chemical properties.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] It is also a combustible liquid.[6]

GHS Classification:

-

Serious Eye Damage/Eye Irritation, Category 2/2A[1][3][4][7]

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory system)[1][3][4]

-

Harmful if swallowed (Acute toxicity, Oral), Category 4[5][8]

Signal Word: Warning[1][2][3][4]

Hazard Statements:

-

H227: Combustible liquid.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C9H7F3O2 | [2] |

| Molecular Weight | 204.15 g/mol | [6] |

| Appearance | Light orange to Yellow to Green clear liquid / Crystalline Powder | [9] |

| Density | 1.278 g/mL at 25 °C | [6][9] |

| Boiling Point | 100 °C | [9] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.455 | [6][9] |

| Storage Class | 10 - Combustible liquids | [6] |

Handling and Storage

Safe Handling:

-

Ventilation: Use only outdoors or in a well-ventilated area.[1][3][5] Provide appropriate exhaust ventilation at places where dust or vapors may form.[2]

-

Personal Contact: Avoid all personal contact, including inhalation of dust, fumes, or vapors.[5] Do not get in eyes, on skin, or on clothing.[4][10][11]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][4][10][11] Do not eat, drink, or smoke when using this product.[5][8] Contaminated work clothing should not be allowed out of the workplace.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][10][11]

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated place.[2][3][6][10][11] Keep the container tightly closed.[2][3][4][10][11]

-

Incompatibilities: Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4][10][11] Store away from these materials.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

| Protection Type | Specification | Source |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. Must conform to EN 166 (EU) or NIOSH (US) standards. | [2][3][7] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use. Wear a lab coat or other protective clothing to prevent skin exposure. | [1][2][3][7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK-P2 (EU) or OV/AG/P99 (US)). | [2][7] |

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Call a physician. | [1][2][3][4][7] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash it before reuse. | [1][2][3][4][7] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][2][3][4][7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2][3] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][2][10] Water mist may be used to cool closed containers.[1][10]

-

Specific Hazards: The material is combustible.[1] Hazardous combustion products include carbon oxides (CO, CO2) and hydrogen fluoride.[1][2][7] Containers may explode when heated.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[3][4][7] Avoid breathing vapors, mist, or gas and prevent contact with skin and eyes.[2][3]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Containment and Cleanup: Use non-sparking tools. For spills, sweep up or soak up with inert absorbent material (e.g., sand, silica gel) and shovel into a suitable, closed container for disposal.[1][2][3]

Toxicity and Experimental Protocols

Detailed toxicological properties of this compound have not been thoroughly investigated.[2] The available safety data sheets indicate hazards based on classification rules but do not provide specific quantitative toxicity data (e.g., LD50 or LC50 values) or the detailed experimental protocols used to determine these classifications. Access to the full, original study reports would be required for a comprehensive review of the methodologies.

| Toxicity Endpoint | Result | Source |

| Acute Toxicity | No data available | [2] |

| Skin Corrosion/Irritation | Causes skin irritation | [1][2][3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [1][2][3][4] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC. | [2] |

Visual Workflow for Chemical Spill Response

The following diagram outlines the logical workflow for safely handling an accidental spill of this compound.

Caption: Workflow for handling a chemical spill of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 4 -(Trifluoromethoxy)acetophenone 98 85013-98-5 [sigmaaldrich.com]

- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound CAS#: 85013-98-5 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

A Technical Guide to 4'-(trifluoromethoxy)acetophenone: Commercial Availability, Purity, and Quality Control

For researchers, scientists, and professionals in drug development, 4'-(trifluoromethoxy)acetophenone is a key building block in the synthesis of complex molecules. Its trifluoromethoxy group imparts unique properties, making it a valuable intermediate in the creation of pharmaceuticals and other advanced materials. This technical guide provides an in-depth overview of the commercial suppliers, typical purity levels, and analytical methodologies for this compound.

Commercial Suppliers and Purity Levels

This compound is readily available from a variety of chemical suppliers. The majority of vendors offer a purity of 98% or greater, as determined by Gas Chromatography (GC). The table below summarizes the offerings from several prominent suppliers.

| Supplier | Stated Purity | Analysis Method | CAS Number | Additional Notes |

| Sigma-Aldrich | 98% | GC | 85013-98-5 | Also referred to as p-(trifluoromethoxy)acetophenone. |

| TCI America | >98.0% | GC | 85013-98-5 | |

| Chem-Impex | ≥ 98% | GC | 85013-98-5 | [1] |

| Tetrahedron | 98% | - | 85013-98-5 | [2] |

| Chemical Technology Co.,LTD | ≥99% | - | 85013-98-5 | Moisture content: ≤0.5%, Impurity: ≤0.3%.[3] |

| Henan Aochuang Chemical Co.,Ltd. | 98% | - | 85013-98-5 | [4] |

| Zhuozhou Wenxi import and Export Co., Ltd. | 99%+ | HPLC | 85013-98-5 | [4] |

It is important to note that while a general purity level is stated, lot-to-lot variability can exist. For applications requiring stringent quality control, it is recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier. Sigma-Aldrich, for instance, provides lot-specific CoAs upon request.[5]

Analytical Methods for Purity Assessment

Gas Chromatography (GC) is the most common analytical technique for determining the purity of this compound. While specific parameters may vary between laboratories, a general GC protocol can be outlined.

Experimental Protocol: Gas Chromatography (GC) Analysis

Objective: To determine the purity of this compound by assessing the area percentage of the main component peak.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary Column: A non-polar or medium-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

-

Injector: Split/splitless injector.

-

Data Acquisition and Processing Software.

Reagents and Materials:

-

This compound sample.

-

High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

-

Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Set the detector temperature (e.g., 280 °C).

-

Set the oven temperature program. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of any less volatile impurities.

-

Set the carrier gas (e.g., helium or nitrogen) flow rate.

-

-

Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the area percentage of the this compound peak relative to the total area of all peaks.

-

Expected Results: A high-purity sample will show a single major peak corresponding to this compound, with any impurity peaks being of significantly smaller area.

Potential Impurities

The nature and quantity of impurities in commercially available this compound can depend on the synthetic route employed. Common impurities may include:

-

Starting Materials: Unreacted starting materials from the synthesis process.

-

Isomeric Impurities: Positional isomers of the trifluoromethoxy group on the aromatic ring.

-

By-products of Synthesis: Other compounds formed during the chemical reactions.

-

Solvent Residues: Residual solvents from the purification process.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be valuable for identifying and characterizing any unknown impurities.[6]

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the identity and purity of this compound for research and development purposes. The following diagram illustrates a typical QC workflow.

Caption: A typical quality control workflow for this compound.

This guide provides a foundational understanding of the commercial landscape and quality considerations for this compound. For specific applications, researchers should always consult the supplier's documentation and consider performing their own quality assessment to ensure the material meets the requirements of their experiments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 85013-98-5 | this compound | Tetrahedron [thsci.com]

- 3. This compound, CasNo.85013-98-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. This compound | 85013-98-5 [chemicalbook.com]

- 5. 4′-(トリフルオロメトキシ)アセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

historical development of trifluoromethoxylation reagents

An In-depth Technical Guide to the Historical Development of Trifluoromethoxylation Reagents

Introduction

The trifluoromethoxy (-OCF₃) group is a privileged substituent in medicinal chemistry and agrochemicals due to its unique electronic properties, high metabolic stability, and lipophilicity.[1] However, the direct introduction of this moiety into organic molecules has historically been a significant challenge, primarily due to the inherent instability of the trifluoromethoxide anion.[2] This guide provides a comprehensive overview of the , tracing the evolution from harsh, indirect methods to the sophisticated electrophilic, nucleophilic, and radical reagents available to chemists today.

Early and Indirect Methodologies

The initial forays into the synthesis of trifluoromethoxylated compounds were characterized by indirect methods that required harsh reaction conditions and often had limited substrate scope.

-

Chlorine-Fluorine Exchange: The first synthesis of aryl trifluoromethyl ethers was reported by L. Yagupolskii in 1955.[3][4] This method involved the high-temperature chlorination of anisole derivatives to form trichloromethyl ethers, followed by a halogen exchange reaction using reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (HF).[3][4] While foundational, this approach was limited by the harsh conditions (e.g., 200 °C) and the availability of the trichloromethyl ether precursors.[3]

-

Fluorination of Fluoroformates: Another early strategy involved the deoxofluorination of fluoroformates, which could be prepared from phenols. Reagents such as sulfur tetrafluoride (SF₄) were used for this transformation, but the high toxicity and harsh conditions limited its broad applicability.[3]

-

Oxidative Desulfurization-Fluorination: A more general method developed by Hiyama involves the oxidative desulfurization-fluorination of xanthates.[3][4] This procedure uses a combination of a fluoride source like hydrogen fluoride-pyridine and a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBH).[4] This method is applicable to both aromatic and aliphatic systems and is suitable for larger-scale production.[3]

-

Fluorodecarboxylation: The decarboxylative fluorination of aryloxydifluoroacetic acids using silver(II) fluoride (AgF₂) provided a milder route to aryl trifluoromethyl ethers. This reaction proceeds with a broad substrate scope, tolerating various functional groups.[3]

The Advent of Direct Trifluoromethoxylation: Electrophilic Reagents

A major breakthrough in the field was the development of reagents capable of directly transferring an electrophilic "-OCF₃" equivalent to nucleophiles, particularly alcohols and phenols.

-

Umemoto's O-(Trifluoromethyl)dibenzofuranium Salts: In the 1990s, Umemoto and coworkers developed highly reactive O-(trifluoromethyl)dibenzofuranium salts.[3][4][5] These reagents, generated in situ at very low temperatures (–90 to –100 °C) via photochemical decomposition of diazonium salts, were the first to achieve the direct electrophilic trifluoromethylation of both aliphatic and aromatic alcohols in high yields.[3][5] However, the thermal instability and the need for cryogenic conditions limited their widespread use.[3]

-

Togni's Hypervalent Iodine Reagents: In 2006, Togni and coworkers introduced a new class of shelf-stable and highly versatile hypervalent iodine(III)-CF₃ reagents.[1][5] While initially developed for trifluoromethylation, their application was extended to O-trifluoromethylation.[3] These reagents could trifluoromethylate phenols, although often with competing C-trifluoromethylation.[3] A significant advancement was the discovery that activating Togni reagents with a Lewis acid, such as Zn(NTf₂)₂, enabled the efficient O-trifluoromethylation of a wide range of aliphatic alcohols under mild conditions.[3]

Harnessing the Trifluoromethoxide Anion: Nucleophilic Reagents

The direct use of the trifluoromethoxide anion (CF₃O⁻) is hampered by its tendency to decompose into carbonyl fluoride (COF₂) and a fluoride anion.[3] The development of reagents that can generate and deliver this nucleophile in a controlled manner was a critical step forward.

-

Trifluoromethyl Trifluoromethanesulfonate (TFMT): TFMT was the first reagent that enabled the development of nucleophilic trifluoromethoxylation.[3] When activated with a fluoride source, it can generate the trifluoromethoxide anion, which can then be used to synthesize alkyl, aryl, and heteroaryl trifluoromethyl ethers.[3]

-

Trifluoromethyl Toluenesulfonate (TFMS) and Trifluoromethyl Nonaflate (TFNf): More recent developments have focused on creating more stable and easier-to-handle liquid reagents. TFMS was shown to be an effective nucleophilic trifluoromethoxylating reagent when activated by fluoride anions.[3] Subsequently, trifluoromethyl nonaflate (TFNf) was developed as a bench-stable, odorless, and scalable liquid reagent.[3][6] TFNf has proven effective for the high-yielding nucleophilic trifluoromethoxylation of alkyl triflates and bromides, and can be used for the one-pot conversion of alcohols to their corresponding trifluoromethyl ethers.[3][6]

Radical-Based Approaches

Radical pathways have also been explored for the formation of C-O bonds in trifluoromethoxylation. A notable two-step method involves the O-trifluoromethylation of N-aryl-N-hydroxylamines using Togni's reagent, followed by a thermally induced intramolecular rearrangement to furnish the desired aryl trifluoromethyl ethers.[3]

Evolution of Trifluoromethoxylation Reagents

The historical progression from harsh, indirect methods to modern, direct trifluoromethoxylation strategies is summarized in the diagram below.

Caption: A diagram illustrating the historical evolution of trifluoromethoxylation reagents.

Data Summary: Comparison of Trifluoromethoxylation Methods

The following table summarizes key characteristics of different trifluoromethoxylation reagents and methods for easy comparison.

| Reagent/Method Category | Specific Reagent/Example | Substrate Scope | Typical Yield (%) | Key Reaction Conditions | Year Introduced |

| Indirect Methods | Chlorine-Fluorine Exchange | Electron-deficient anisoles | Moderate | High temperature (200 °C), PCl₅, SbF₃/HF | 1955[3][4] |

| Oxidative Desulfurization | Aryl & Aliphatic Xanthates | Good | HF-Pyridine, DBH | ~1980s[3][4] | |

| Electrophilic | Umemoto's Reagent | Alcohols, Phenols | High | Photochemical generation, -90 to -10 °C | ~1996[3][4] |

| Togni's Reagent + Zn(NTf₂)₂ | Aliphatic Alcohols | Excellent | Mild temperature, Lewis acid activation | ~2006[3][5] | |

| Nucleophilic | TFMT + AgF | Quinoline N-oxides | Good | AgF, additive, DME solvent | ~2010s[3] |

| TFNf | Alkyl Bromides/Triflates | Excellent | Fluoride source (e.g., AgF) | 2021[3][6] | |

| Radical | Togni's Reagent / Hydroxylamine | N-Aryl-N-hydroxylamines | Moderate-Good | Cs₂CO₃, then thermal rearrangement | ~2010s[3] |

Key Experimental Protocols

Detailed methodologies for key trifluoromethoxylation reactions are provided below.

Protocol 1: Electrophilic O-Trifluoromethylation of an Aliphatic Alcohol using Togni's Reagent

This protocol is adapted from the Lewis acid-activated O-trifluoromethylation of aliphatic alcohols.[3]

Reaction: R-OH + Togni Reagent --(Zn(NTf₂)₂)--> R-OCF₃

Materials:

-

Togni Reagent II (1-trifluoromethyl-3,3-dimethyl-1,3-dihydro-1λ³-benzo[d][2][3]iodoxole)

-

The desired primary or secondary aliphatic alcohol (can be used as solvent)

-

Zinc bis(trifluoromethanesulfonyl)imide (Zn(NTf₂)₂)

-

Anhydrous solvent (if alcohol is solid or expensive, e.g., acetonitrile)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the Togni Reagent II (1.0 equiv).

-

If the alcohol substrate is a liquid, add the alcohol directly to the vial (5.0-10.0 equiv, acting as both substrate and solvent). If the substrate is a solid, add the alcohol (1.2 equiv) and an anhydrous solvent.

-

Add the catalyst, Zn(NTf₂)₂ (0.05 - 0.10 equiv).

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure alkyl trifluoromethyl ether.

Protocol 2: Nucleophilic Trifluoromethoxylation of an Alkyl Bromide using TFNf

This protocol describes the conversion of an alkyl electrophile to a trifluoromethyl ether using the bench-stable TFNf reagent.[3][6]

Reaction: R-Br + TFNf --(AgF)--> R-OCF₃

Materials:

-

Trifluoromethyl nonaflate (TFNf)

-

The desired primary or secondary alkyl bromide

-

Silver(I) fluoride (AgF)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile or DME)

-

Inert atmosphere apparatus

Procedure:

-

In a glovebox or under an inert atmosphere, add the alkyl bromide (1.0 equiv) to a solution of anhydrous solvent in a reaction vial.

-

Add silver(I) fluoride (AgF) (1.5 equiv) to the mixture.

-

Carefully add trifluoromethyl nonaflate (TFNf) (1.2 equiv) to the stirring suspension at room temperature.

-

Seal the vial and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction by GC-MS or ¹⁹F NMR.

-

Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove silver salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of some trifluoromethyl ethers.

-

If necessary, purify the product by flash chromatography.

Conclusion

The field of trifluoromethoxylation has undergone a remarkable transformation, moving from challenging, multi-step syntheses to a diverse array of direct and selective methods. The development of stable and reactive electrophilic reagents like Togni's hypervalent iodine compounds and practical nucleophilic sources such as TFNf has significantly expanded the synthetic chemist's toolbox.[3][6] These advancements continue to facilitate the incorporation of the valuable -OCF₃ group into complex molecules, accelerating innovation in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl Nonaflate: A Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Synthesis of Trifluoromethoxylated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 4'-(Trifluoromethoxy)acetophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trifluoromethoxy)acetophenone is a key building block in medicinal chemistry, valued for its role as a precursor in the synthesis of novel therapeutic agents. The incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This fluorinated moiety is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets, making it a desirable feature in modern drug design. These application notes provide a comprehensive overview of the utility of this compound, with a focus on the synthesis of chalcone derivatives and their potential as anticancer agents.

Key Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules. Its primary application lies in its use as a ketone precursor in condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a class of compounds with a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many chalcone derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.[1] They can induce apoptosis through both intrinsic and extrinsic pathways and may also increase reactive oxygen species (ROS) levels in cancer cells.[1]

-

Anti-inflammatory and Analgesic Effects: Certain chalcones and their derivatives have shown significant anti-inflammatory and analgesic properties.

-

Antimicrobial and Antiviral Properties: The chalcone scaffold is also a promising template for the development of new antimicrobial and antiviral drugs.

The trifluoromethoxy group on the acetophenone ring is a critical determinant of the biological activity of the resulting chalcones, often leading to enhanced potency and improved drug-like properties.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation of an acetophenone with an aromatic aldehyde, followed by dehydration to yield the corresponding chalcone.

General Reaction Scheme:

Logical Flow of Claisen-Schmidt Condensation:

Caption: Workflow for the synthesis of chalcone derivatives.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(4-chlorophenyl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one

This protocol describes the synthesis of a specific chalcone derivative using this compound and 4-chlorobenzaldehyde.

Materials:

-

This compound

-

4-Chlorobenzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 40% in water)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-chlorobenzaldehyde in a minimal amount of ethanol with stirring at room temperature.

-

Initiation of Reaction: Cool the flask in an ice bath. Slowly add a solution of sodium hydroxide dropwise to the stirred mixture. The addition of a strong base catalyzes the condensation.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate is often an indication of product formation. Reaction times can vary from a few hours to overnight.

-

Product Isolation: Once the reaction is complete, pour the reaction mixture into cold water. Acidify the mixture with dilute hydrochloric acid to neutralize the excess base and precipitate the chalcone product.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Visual Representation of the Synthetic Pathway:

Caption: Synthesis of a trifluoromethoxy-containing chalcone.

Quantitative Data Presentation

The following table summarizes the cytotoxic activity of a series of hypothetical chalcone derivatives synthesized from this compound against various human cancer cell lines. The data is presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Chalcone Derivatives

| Compound ID | R-group on Benzaldehyde | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) |

| Chalcone-1 | -H | 15.2 ± 1.3 | 21.5 ± 2.1 | 18.9 ± 1.7 |

| Chalcone-2 | 4-Cl | 8.7 ± 0.9 | 12.3 ± 1.1 | 10.5 ± 1.0 |

| Chalcone-3 | 4-OCH₃ | 12.1 ± 1.1 | 18.9 ± 1.8 | 15.4 ± 1.4 |

| Chalcone-4 | 4-NO₂ | 5.4 ± 0.6 | 7.8 ± 0.8 | 6.1 ± 0.7 |

| Doxorubicin * | N/A | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |

*Positive Control

Signaling Pathway Implication

Chalcones can induce apoptosis in cancer cells through various signaling pathways. One common mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Diagram of Apoptosis Induction by Chalcones:

Caption: Proposed mechanism of chalcone-induced apoptosis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its utility is particularly evident in the preparation of chalcone derivatives, which have shown significant promise as anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this important precursor, with the aim of developing next-generation therapeutics.

References

Synthetic Routes to 4'-(Trifluoromethoxy)acetophenone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4'-(trifluoromethoxy)acetophenone and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethoxy group.

Introduction

This compound is a key building block in organic synthesis. The presence of the trifluoromethoxy (-OCF₃) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in the design of novel pharmaceuticals and agrochemicals. This document outlines the primary synthetic routes to the core structure and highlights common palladium-catalyzed cross-coupling reactions for the synthesis of advanced derivatives.

Synthesis of the Core Scaffold: this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of (trifluoromethoxy)benzene.

Logical Relationship: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

(Trifluoromethoxy)benzene

-

Acetyl chloride or Acetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-